molecular formula C21H26N4O B11566691 2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11566691
M. Wt: 350.5 g/mol
InChI Key: HQMIWLXGUWTSCH-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a piperazine moiety, which is a six-membered ring containing two nitrogen atoms. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the piperazine derivative.

    Benzylation: The benzyl group can be introduced via alkylation reactions using benzyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline ring or the piperazine moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:

    Quinazoline Derivatives: These compounds share the quinazoline core and may have similar biological activities but differ in their substituents and overall structure.

    Piperazine Derivatives: Compounds with the piperazine moiety may have similar chemical reactivity and applications but differ in their core structures and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H26N4O/c1-15-12-18-20(19(26)13-15)16(2)22-21(23-18)25-10-8-24(9-11-25)14-17-6-4-3-5-7-17/h3-7,15H,8-14H2,1-2H3

InChI Key

HQMIWLXGUWTSCH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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